N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
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Overview
Description
N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a pyrrolidine ring, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Compounds with a similar pyridopyrimidine structure have been known to target various enzymes and receptors, including tyrosine kinase and cyclin-dependent kinase (cdk4) .
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to cell proliferation and inflammation .
Pharmacokinetics
It is noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells . This suggests that the compound may have good absorption and distribution properties.
Result of Action
Similar compounds have been shown to have antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Biochemical Analysis
Biochemical Properties
N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activities against cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . The nature of these interactions is typically inhibitory, with the compound binding to the active site of the enzyme and preventing its normal function .
Cellular Effects
In terms of cellular effects, this compound has demonstrated significant impact on various types of cells and cellular processes. It has been found to suppress the proliferation of a panel of human cancer cell lines . This is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism, particularly through its inhibition of CDKs .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CDK inhibitor, it binds to the active site of these enzymes, preventing them from phosphorylating their target proteins and thus disrupting the cell cycle .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been noted that the compound’s inhibitory effects on CDKs are dose-dependent
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in Colo-205 and U87MG xenograft models, the compound showed significant tumor growth inhibitions with controllable toxicities
Metabolic Pathways
It is known that the biotransformation of similar compounds is dependent on CYP3A, resulting in the formation of primary metabolites
Transport and Distribution
Current knowledge suggests that the compound can be distributed throughout the body and can penetrate cells to exert its effects .
Subcellular Localization
Given its molecular properties and its interactions with intracellular enzymes such as CDKs, it is likely that it is able to enter cells and exert its effects in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrido[2,3-d]pyrimidine core . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrido[2,3-d]pyrimidine intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recyclable and environmentally friendly is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Uniqueness
N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is unique due to its specific structure, which combines the pyrido[2,3-d]pyrimidine core with a pyrrolidine ring. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-methyl-N-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-17(21(2,19)20)10-5-7-18(8-10)13-11-4-3-6-14-12(11)15-9-16-13/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBFODJBLFOUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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